molecular formula C18H17N3O2S B2699181 N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide CAS No. 2034483-01-5

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2699181
CAS No.: 2034483-01-5
M. Wt: 339.41
InChI Key: DHZOXHRWJANBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide is a compound that features a pyrimidine moiety, which is a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to antitumor effects . The exact pathways and molecular targets involved can vary depending on the specific biological context .

Comparison with Similar Compounds

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds .

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,17-9-5-2-6-10-17)21-12-11-15-13-19-18(20-14-15)16-7-3-1-4-8-16/h1-10,13-14,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZOXHRWJANBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.